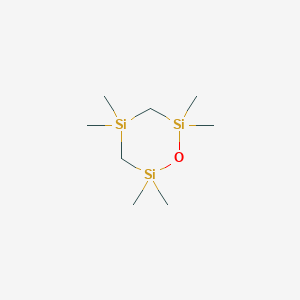
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane, also known as HMTS, is a cyclic siloxane compound with a unique chemical structure that has attracted the attention of scientists in various fields. HMTS has a range of potential applications in materials science, electronics, and biotechnology due to its unique properties, including high thermal stability, low toxicity, and excellent electrical insulation properties.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane is not well understood. However, it is believed that 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of these molecules.
Effets Biochimiques Et Physiologiques
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane has been shown to have low toxicity and is not metabolized in the body. However, it can interact with biological molecules, leading to changes in their conformation and function. This interaction can have both positive and negative effects on biochemical and physiological processes, depending on the specific application.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane has several advantages for lab experiments, including its high thermal stability, low toxicity, and excellent electrical insulation properties. However, 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be difficult to handle due to its high viscosity and low solubility in organic solvents. Additionally, the synthesis of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research and development of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane. These include the synthesis of novel siloxane-based materials with unique properties, such as improved thermal stability and mechanical strength. Additionally, the use of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane as a coating material for medical devices and as a cross-linking agent for the synthesis of hydrogels has potential applications in the field of biotechnology. Finally, the use of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane as a dielectric material in capacitors and as an insulating material in microelectronics has potential applications in the field of electronics.
Méthodes De Synthèse
The synthesis of 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be achieved through several methods, including hydrosilylation of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane with hexamethyldisiloxane, or the reaction of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane with trimethylsilyl chloride in the presence of a catalyst. The latter method has been shown to be more efficient and cost-effective.
Applications De Recherche Scientifique
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane has a range of potential applications in scientific research, including materials science, electronics, and biotechnology. In materials science, 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be used as a precursor for the synthesis of novel siloxane-based materials with unique properties, such as high thermal stability and low toxicity. In electronics, 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be used as an insulating material in microelectronics and as a dielectric material in capacitors. In biotechnology, 2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane can be used as a cross-linking agent for the synthesis of hydrogels and as a coating material for medical devices.
Propriétés
Numéro CAS |
17520-57-9 |
|---|---|
Nom du produit |
2,2,4,4,6,6-Hexamethyl-1,2,4,6-oxatrisilinane |
Formule moléculaire |
C8H22OSi3 |
Poids moléculaire |
218.51 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexamethyl-1,2,4,6-oxatrisilinane |
InChI |
InChI=1S/C8H22OSi3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-8H2,1-6H3 |
Clé InChI |
MKWLKZYAJJJDDT-UHFFFAOYSA-N |
SMILES |
C[Si]1(C[Si](O[Si](C1)(C)C)(C)C)C |
SMILES canonique |
C[Si]1(C[Si](O[Si](C1)(C)C)(C)C)C |
Synonymes |
2,2,4,4,6,6-Hexamethyl-1-oxa-2,4,6-trisilacyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



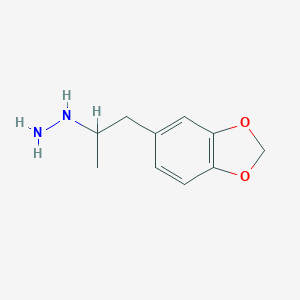
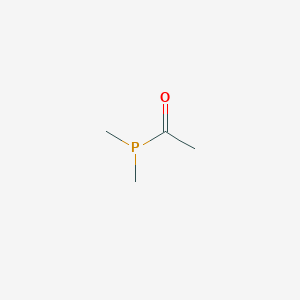
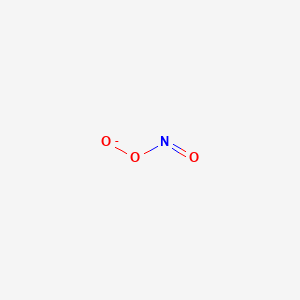
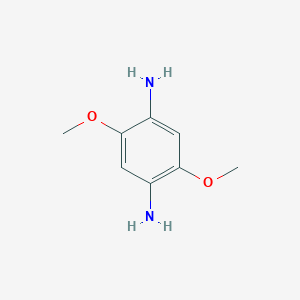
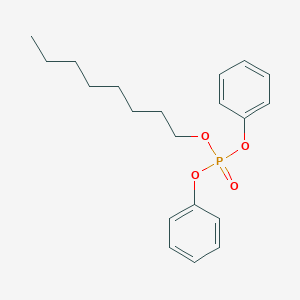
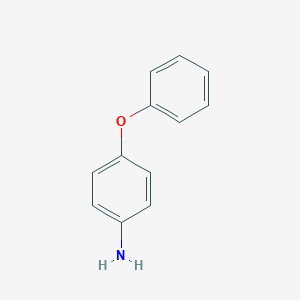
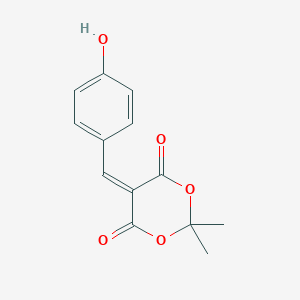
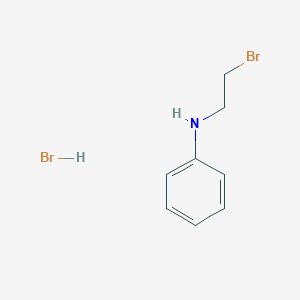
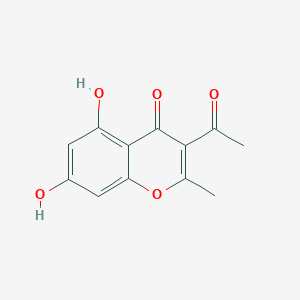
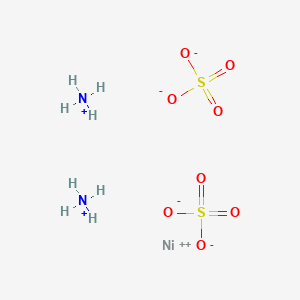
![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
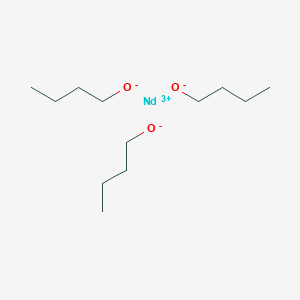
![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)
